1-(3-Azido-1-phenylpropoxy)-2-methoxybenzene
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Overview
Description
This compound is characterized by its unique structure, which includes an azido group, a phenyl ring, and a methoxybenzene moiety.
Preparation Methods
The synthesis of 1-(3-Azido-1-phenylpropoxy)-2-methoxybenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenylpropoxy Intermediate: The initial step involves the reaction of a phenylpropyl halide with a suitable nucleophile to form the phenylpropoxy intermediate.
Introduction of the Azido Group: The phenylpropoxy intermediate is then reacted with sodium azide under appropriate conditions to introduce the azido group.
Methoxylation: Finally, the compound undergoes methoxylation to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(3-Azido-1-phenylpropoxy)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other functionalized derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenyl ring and methoxybenzene moiety can undergo oxidation reactions under specific conditions, leading to the formation of quinones or other oxidized products
Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Azido-1-phenylpropoxy)-2-methoxybenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s azido group allows for bioorthogonal labeling, making it useful in studying biological processes.
Medicine: Potential therapeutic applications are being explored, particularly in drug development and delivery systems.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 1-(3-Azido-1-phenylpropoxy)-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug conjugation and material science. The phenyl and methoxybenzene moieties contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
1-(3-Azido-1-phenylpropoxy)-2-methoxybenzene can be compared with similar compounds such as:
1-(3-Azido-1-phenylpropoxy)-2-methylbenzene: This compound has a methyl group instead of a methoxy group, leading to differences in reactivity and applications.
1-(3-Azido-1-phenylpropoxy)-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene: This deuterated compound is used in isotopic labeling studies and has unique properties due to the presence of deuterium atoms .
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
CAS No. |
57226-63-8 |
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Molecular Formula |
C16H17N3O2 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(3-azido-1-phenylpropoxy)-2-methoxybenzene |
InChI |
InChI=1S/C16H17N3O2/c1-20-15-9-5-6-10-16(15)21-14(11-12-18-19-17)13-7-3-2-4-8-13/h2-10,14H,11-12H2,1H3 |
InChI Key |
BIAUCVOFCHQUAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC(CCN=[N+]=[N-])C2=CC=CC=C2 |
Origin of Product |
United States |
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